
2-(4-bromophenyl)-N-cyclohexylacetamide
Overview
Description
2-(4-bromophenyl)-N-cyclohexylacetamide, also known as BROMOCHLOROACETAMIDE (BCA), is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is a white crystalline solid that is soluble in water and organic solvents. BCA is primarily used in scientific research and has various applications in the field of biology and chemistry.
Scientific Research Applications
Cyclization Studies
- 7-endo selective aryl radical cyclization: 2-(4-bromophenyl)-N-cyclohexylacetamide has been utilized in cyclization studies. Specifically, Bu3SnH-mediated radical cyclizations of related compounds have been applied for the concise construction of a cephalotaxine skeleton, indicating the significance of the carbonyl group position in enamide for cyclization pathways (Taniguchi et al., 2005).
Crystallographic Analysis
- X-ray crystallographic studies: The compound has been analyzed through X-ray crystallography, providing insights into its molecular geometry and intermolecular interactions. For example, in one study, the dihedral angles between the benzene rings and their interactions in the crystal structure were elucidated (Xiao et al., 2009).
Medicinal Chemistry
- Synthesis of anti-diabetic agents: It has been involved in the synthesis of N-substituted derivatives with potential antidiabetic properties, demonstrated by their α-glucosidase inhibitory activity (Nazir et al., 2018).
- Investigation in anticonvulsant drugs: The compound has been used in the development of new anticonvulsant agents. Studies focusing on the structure and conformation of related molecules have been instrumental in understanding their biological activity (Edafiogho et al., 2003).
Antimicrobial Studies
- Synthesis of antimicrobial compounds: Derivatives of this compound have shown promise in the development of new antimicrobial agents, with demonstrated activity against various microbial species (Gul et al., 2017).
Chemical Synthesis and Reactivity
- Role in chemical synthesis: The compound and its derivatives have been used in various chemical syntheses, such as the creation of novel cyclohexanonyl bromophenol derivatives with potential carbonic anhydrase inhibitory properties (Balaydın et al., 2012).
- Enantioselective preparation studies: It has been explored in the context of radical fragmentation of sulfoxides for preparing enantiomerically pure materials, showcasing its utility in stereoselective synthesis (Imboden et al., 1999).
Pharmacological Characterizations
- Pharmacological assessments: The compound's analogs have been evaluated in terms of their pharmacological effects, such as in studies of new psychoactive substances and their binding affinities to central nervous system receptors (Colestock et al., 2018).
properties
IUPAC Name |
2-(4-bromophenyl)-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c15-12-8-6-11(7-9-12)10-14(17)16-13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOSGGCYLRZVNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



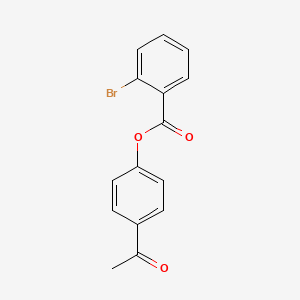
![N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5725563.png)
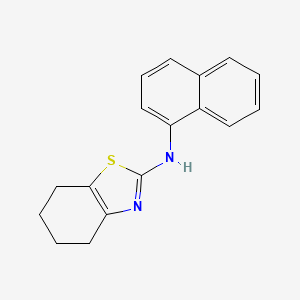
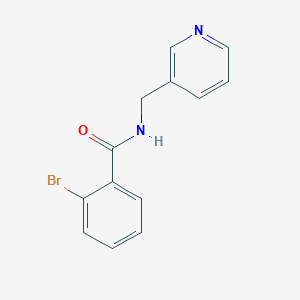
![N-[4-(acetylamino)phenyl]-2-[3-methyl-2-(methylthio)phenoxy]acetamide](/img/structure/B5725600.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5725618.png)

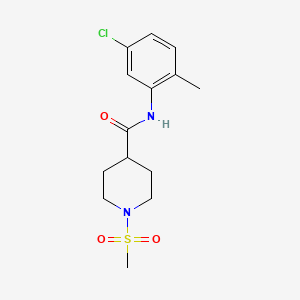
![3-(2-chloro-6-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B5725635.png)
![2-(1-naphthyl)-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5725636.png)

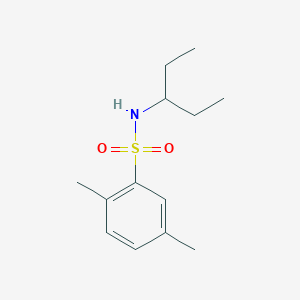
![N'-(3-chlorophenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5725662.png)
